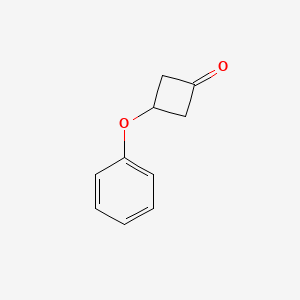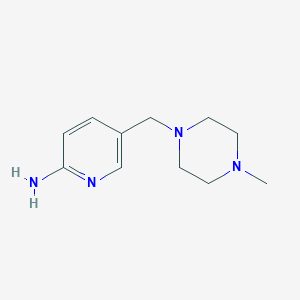
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine
Descripción general
Descripción
5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, also known as 4-MePIP, is an organic compound. It has a CAS Number of 571189-49-6 and a molecular weight of 192.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) and the InChI key is QDMPMBFLXOWHRY-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 146.0 to 150.0 °C . The compound is air sensitive and should be stored under inert gas .Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dusts or mists, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCTXWUZNJUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)
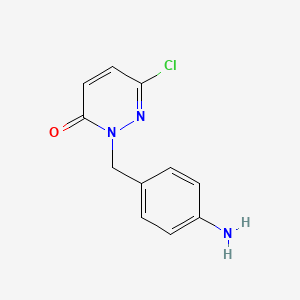
![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)
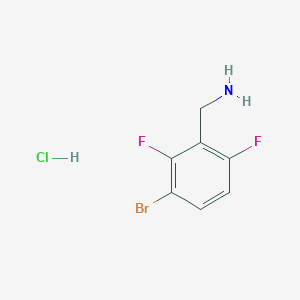
![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)
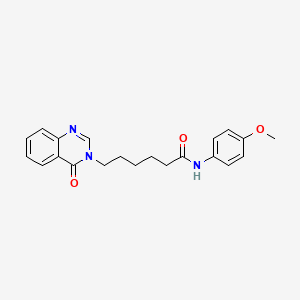
![3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2834590.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2834591.png)
